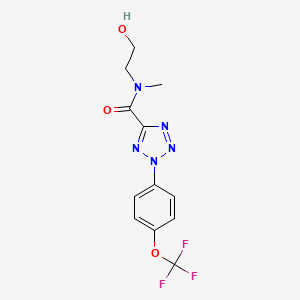
7-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzofuran-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzofuran ring, which is a versatile scaffold for antimicrobial agents .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a benzofuran ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Properties
A study described the synthesis of novel compounds derived from benzofuran carboxamide, including those with anti-inflammatory and analgesic agents. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities, showing significant analgesic and anti-inflammatory activities. Some derivatives exhibited high inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory effects, which could be compared with standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Neuroprotective and Antioxidant Effects
Research on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed their potential neuroprotective and antioxidant activities. Certain derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and exhibited antioxidative properties in in vitro assays. The structure-activity relationship studies suggested that specific substitutions on the benzofuran moiety might contribute to potent anti-excitotoxic and antioxidant activities, providing insights into the design of new neuroprotective agents (Jungsook Cho et al., 2015).
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Benzofuran-7-carboxamide was identified as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. A series of compounds with various substituents were synthesized and evaluated, elucidating structure-activity relationships to optimize potency. This research highlights the potential of benzofuran derivatives in developing PARP-1 inhibitors for therapeutic applications (Sunkyung Lee et al., 2012).
Sigma Receptor Selectivity
The synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides was reported as part of the effort to develop new selective ligands for sigma receptors. These benzofuran-2-carboxamide derivatives exhibit high affinity at the sigma-1 receptor, showing promise as selective agents for research or therapeutic use targeting sigma receptors (K. Marriott et al., 2012).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolidine ring structure have been widely used in medicinal chemistry for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a similar structure have been reported to have a significant impact on various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar structure have been reported to exhibit various biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Propiedades
IUPAC Name |
7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-16-5-2-4-13-12-17(26-19(13)16)20(24)21-14-7-9-15(10-8-14)22-11-3-6-18(22)23/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKNIAUQEKNCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2828442.png)

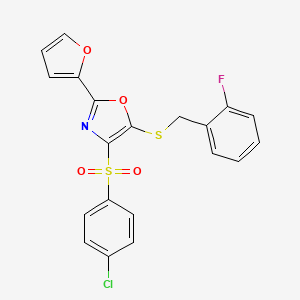
![(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2828448.png)
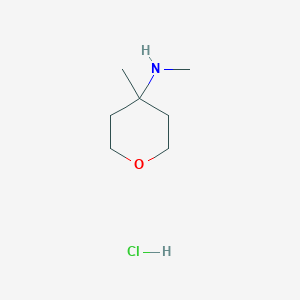
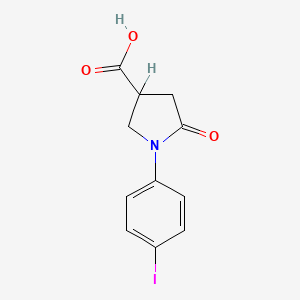
![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)

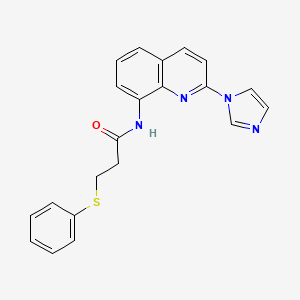


![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)
